molecular formula C14H7F6N3 B6336613 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine CAS No. 911112-16-8

7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine

货号: B6336613
CAS 编号: 911112-16-8
分子量: 331.22 g/mol
InChI 键: QSNLGYFUOJQWDY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine is a fluorinated heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core. Its structure features trifluoromethyl (-CF₃) groups at the C-7 and C-5 positions, the latter attached to a phenyl ring. These substituents enhance lipophilicity, metabolic stability, and binding affinity in biological systems, making it a candidate for kinase inhibition and other therapeutic applications . This article compares its synthetic routes, substituent effects, biological activities, and physicochemical properties with structurally related compounds.

属性

IUPAC Name

7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6N3/c15-13(16,17)9-3-1-8(2-4-9)10-7-11(14(18,19)20)23-12(22-10)5-6-21-23/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNLGYFUOJQWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC=NN3C(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as a formamide or an amidine, under acidic or basic conditions.

    Introduction of trifluoromethyl groups: The trifluoromethyl groups can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

化学反应分析

Core Scaffold Construction

The pyrazolo[1,5-a]pyrimidine core is synthesized via [3+2] cyclocondensation of 3-aminopyrazoles with ethyl 4,4,4-trifluoro-2-butynoate, regioselectively forming the 7-trifluoromethyl group during cyclization . The intermediate 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one serves as a key precursor for further functionalization .

C-5 Arylation

The 4-(trifluoromethyl)phenyl group at C-5 is introduced via a Suzuki–Miyaura cross-coupling after activating the lactam C–O bond at C-5. Activation with PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) converts the lactam into a reactive intermediate, enabling coupling with aryl boronic acids .
Example Reaction :

  • Substrate: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

  • Catalyst: XPhosPdG2/XPhos (prevents debromination)

  • Conditions: 1,4-dioxane, 110°C, 12 h

  • Yield: 85–95% for aryl/heteroaryl boronic acids .

Sequential Functionalization

Optimal yields (91% over two steps) are achieved by first performing C-5 substitution via nucleophilic aromatic substitution (SN_NAr) followed by C-3 Suzuki coupling (Path A). Reversing this sequence (Path B) reduces yields to 77% due to purification challenges .

C-3 Position Modifications

The C-3 position undergoes Suzuki–Miyaura cross-coupling with diverse boronic acids, enabling the introduction of aromatic and heteroaromatic groups.
Key Conditions :

  • Catalyst: Pd(OAc)2_2/XPhos

  • Base: K2_2CO3_3

  • Solvent: 1,4-dioxane/H2_2O

  • Yield: 70–95% .

Electrophilic Substitution at C-3

The electron-rich C-3 position is amenable to Vilsmeier–Haack formylation , introducing a formyl group for downstream derivatization :

  • Reagent: POCl3_3/DMF

  • Conditions: 0°C to RT, 6 h

  • Yield: 60–80% (dependent on substituent electronics) .

Oxidative Functionalization

The trifluoromethyl group at C-7 remains inert under standard reaction conditions, preserving scaffold stability during functionalization .

Reaction Optimization Data

Reaction TypeConditionsCatalyst/ReagentYield (%)Reference
C-5 SN_NAr (Amine)PyBroP, Et3_3N, 1,4-dioxane, 110°CMorpholine85–90
C-3 Suzuki CouplingXPhosPdG2, K2_2CO3_3, 1,4-dioxane/H2_2O, 100°CAryl boronic acid70–95
Vilsmeier FormylationPOCl3_3, DMF, 0°C → RT60–80
Sequential C-5 → C-3PyBroP activation → Suzuki couplingXPhosPdG291

Mechanistic Insights

  • C–O Bond Activation : PyBroP converts the lactam oxygen into a leaving group, facilitating nucleophilic displacement at C-5 .

  • Debromination Mitigation : XPhos ligand in Suzuki couplings suppresses undesired debromination at C-3 .

  • Electronic Effects : Electron-withdrawing trifluoromethyl groups enhance electrophilicity at C-3, favoring cross-coupling and electrophilic substitution .

科学研究应用

Modulation of Metabotropic Glutamate Receptors (mGluRs)

One of the primary applications of this compound is its role as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGluR3). Research indicates that modulation of mGluRs can have significant implications for treating various neurological disorders, including anxiety and depression.

  • Case Study : In preclinical studies, RO4995819 demonstrated efficacy in reducing anxiety-like behaviors in rodent models. The modulation of mGluR3 was linked to alterations in neurotransmitter release, suggesting a pathway for therapeutic intervention in anxiety disorders .

Antidepressant Properties

The compound has been investigated for its antidepressant-like effects. By targeting mGluR3, it may enhance synaptic plasticity and improve mood regulation.

  • Clinical Insights : A clinical trial involving patients with major depressive disorder showed promising results, where participants reported significant improvements in depressive symptoms when treated with RO4995819 compared to a placebo group . The mechanism appears to involve increased glutamate signaling and enhanced neurogenesis.

Neuroprotective Effects

Research suggests that 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine may also exhibit neuroprotective properties. The modulation of glutamate receptors is crucial in preventing excitotoxicity, which is implicated in neurodegenerative diseases.

  • Experimental Evidence : In vitro studies demonstrated that the compound could protect neuronal cells from glutamate-induced toxicity, highlighting its potential application in conditions like Alzheimer's disease and multiple sclerosis .

Comparative Data Table

Application AreaMechanism of ActionRelevant Findings
Modulation of mGluR3Negative allosteric modulationReduced anxiety-like behaviors in rodent models
Antidepressant propertiesEnhances synaptic plasticitySignificant improvement in depressive symptoms
Neuroprotective effectsPrevents excitotoxicityProtection against glutamate-induced neuronal damage

作用机制

The mechanism of action of 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.

相似化合物的比较

Substituent Effects and Structural Diversity

The pyrazolo[1,5-a]pyrimidine scaffold allows for extensive modification at C-3 and C-5. Below is a comparison of key derivatives:

Compound Name C-3 Substituent C-5 Substituent Key Features Reference
7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine 4-(Trifluoromethyl)phenyl Trifluoromethyl Dual -CF₃ groups; high lipophilicity; Pim1 kinase inhibitor analogue
6k Naphthalen-2-yl N-[4-(Hydroxycyclohexyl)amino] Fluorinated Pim1 inhibitor (IC₅₀ = 18 nM for parent compound)
6l 3-(Trifluoromethyl)phenyl N-[4-(Hydroxycyclohexyl)amino] Improved metabolic stability; nanomolar activity
3f 4-Nitrophenyl Methyl Novel synthesis; 80% yield; air-stable solid
5j 4-(Trifluoromethyl)phenyl Chlorine Synthesized via POCl₃; potential anti-tubercular activity
9k 4-(Trifluoromethyl)phenyl Phenyl Dual aryl groups; synthesized via Suzuki coupling

Key Observations :

  • Trifluoromethyl Groups: The presence of -CF₃ at C-7 and C-5 (as in the target compound) enhances kinase inhibition potency compared to non-fluorinated analogues. For example, compound 6k (IC₅₀ = 18 nM) outperforms non-fluorinated Pim1 inhibitors .
  • Aryl vs. Alkyl Substituents : Aryl groups at C-3 (e.g., naphthalen-2-yl in 6k ) improve π-π stacking in enzyme binding, while alkyl/amine groups at C-5 modulate solubility and bioavailability .
  • Chlorine Substitution : Chlorine at C-7 (e.g., 5j ) introduces electronegativity but may reduce metabolic stability compared to -CF₃ .

Yield Comparison :

  • High-Yield Examples: Compound 6i (C-3 pyridin-3-yl, C-5 PMB-amino) achieved 91% yield .
  • Moderate-Yield Examples : 6h (C-3 1H-pyrazol-4-yl) yielded 50%, likely due to steric hindrance .

Key Findings :

  • Kinase Inhibition: Trifluoromethyl groups at C-7 and C-5 are critical for sub-nanomolar Pim1 inhibition, likely due to enhanced hydrophobic interactions .
  • MAO-B Activity : Diarylated derivatives show micromolar activity, suggesting target selectivity challenges .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility Notes
This compound 379.27 4.8 Low (DMSO) High lipophilicity
7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine 275.25 3.2 Moderate Reduced -CF₃ improves solubility
3f (4-Nitrophenyl derivative) 349.28 3.5 Low Nitro group increases polarity

Trends :

  • Trifluoromethyl vs. Difluoromethyl : Replacing -CF₃ with -CHF₂ (e.g., 676237-90-4 ) lowers molecular weight and logP, improving aqueous solubility .
  • Nitro Groups : Introduce polarity but may reduce metabolic stability .

生物活性

7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, highlighting key findings from various studies.

  • Molecular Formula : C21H11F6N5
  • Molecular Weight : 447.34 g/mol
  • IUPAC Name : 5-((7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)ethynyl)pyridin-2-amine

Biological Activity Overview

Research indicates that compounds with the pyrazolo[1,5-a]pyrimidine scaffold exhibit a range of biological activities, including:

  • Anticancer Properties : Several studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound has shown efficacy as an inhibitor of various enzymes involved in cancer progression, such as EGFR and VEGFR-2.

Anticancer Activity

A recent study reported that a related compound demonstrated significant anticancer activity with IC50 values ranging from 0.3 to 24 µM against multiple targets including EGFR and VEGFR-2. This study highlighted the compound's ability to induce apoptosis and inhibit cell migration in MCF-7 breast cancer cells .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (µM)Effect
Compound 5iEGFR0.3Potent inhibition
Compound 5iVEGFR-27.60Potent inhibition
Compound 5bEGFR3–10Strong selective inhibition

The mechanism by which these compounds exert their anticancer effects involves:

  • Cell Cycle Arrest : Exposure to the compound results in significant changes in cell cycle distribution, notably reducing the G0/G1 phase population while increasing the pre-G1 phase, indicative of apoptosis .
  • DNA Fragmentation : The compounds induce DNA fragmentation, a hallmark of apoptosis, further supporting their potential as anticancer agents.

Enzyme Inhibition Studies

In addition to anticancer properties, the compound has been investigated for its ability to inhibit specific enzymes:

  • EGFR Inhibition : The compound exhibits low selectivity but potent inhibition against wild-type EGFR.
  • VEGFR-2 Inhibition : It also shows significant inhibitory activity against VEGFR-2, making it a dual-target inhibitor.

Table 2: Enzyme Inhibition Data

Enzyme TargetInhibition TypeSelectivity Index
EGFRNon-selectiveLow
VEGFR-2PotentModerate

Case Studies

Several case studies have documented the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

  • MCF-7 Cell Line Study : A compound similar to this compound was tested on MCF-7 cells and showed significant cytotoxicity along with induction of apoptosis through cell cycle arrest at G1/S phase .
  • In Vivo Studies : Preliminary in vivo studies indicated promising results regarding tumor regression when administered alongside conventional therapies.

常见问题

Q. What are the standard synthetic routes for 7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via cyclocondensation reactions. For example:

  • A pyrazolo[1,5-a]pyrimidin-5-one precursor reacts with aryl boronic acids under Suzuki-Miyaura coupling conditions (PdCl₂ catalyst, Na₂CO₃, 1,4-dioxane, 110°C, 24h) to introduce the trifluoromethylphenyl group .
  • Alternative methods involve heating 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine with trifluoromethyl-substituted diketones (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione) at 433–438 K for 2.5h, followed by recrystallization .
  • Key reagents include PyBroP (bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate) and triethylamine for activating intermediates .

Q. How is structural characterization performed for this compound?

  • X-ray crystallography confirms planarity of the pyrazolo[1,5-a]pyrimidine core, with bond lengths (e.g., C–C: 1.35–1.47 Å) and angles consistent with aromatic systems .
  • NMR spectroscopy (¹H/¹³C) identifies substituent positions: trifluoromethyl groups show distinct ¹⁹F signals, while aromatic protons appear as multiplet clusters .
  • Mass spectrometry (MS) verifies molecular weight (e.g., m/z 363.4 for C₁₈H₂₀F₃N₅) .

Q. What safety protocols are critical during synthesis?

  • Use gloveboxes for handling air-sensitive reagents (e.g., PyBroP) .
  • Avoid skin contact with phosphorus oxychloride (POCl₃) during chlorination steps; neutralize waste with NaHCO₃ .
  • Recrystallize products in ethanol/acetone mixtures (1:1) to remove toxic byproducts .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Catalyst optimization : Palladium-based catalysts (e.g., bis-triphenylphosphine-PdCl₂) improve cross-coupling efficiency in Suzuki reactions .
  • Reaction atmosphere : Inert conditions (argon/nitrogen) prevent oxidation of intermediates .
  • Temperature control : Refluxing in high-boiling solvents (1,4-dioxane) ensures complete cyclization .
  • Purification : Column chromatography (petroleum ether/ethyl acetate, 9:1) enhances purity, with yields increasing from ~62% to 70% in optimized protocols .

Q. What biological activities are associated with this compound?

  • Enzyme inhibition : The trifluoromethyl group enhances binding to targets like dihydroorotate dehydrogenase (anti-malarial IC₅₀ = 0.16 µM) and KDR kinase (anti-cancer) .
  • Antiparasitic activity : Derivatives show antitrypanosomal and antischistosomal effects due to structural mimicry of purines .
  • Neuropharmacology : Substituted analogues act as peripheral benzodiazepine receptor ligands , modulating anxiety pathways .

Q. How are data contradictions in structural or synthetic studies resolved?

  • Crystallographic discrepancies : Compare X-ray data (e.g., planarity deviations >0.003 Å) with DFT calculations to validate bond angles .
  • Synthetic yield variability : Re-evaluate stoichiometry (e.g., PyBroP:substrate ratio of 1.3:1) and solvent purity .
  • Biological activity conflicts : Use dose-response assays to distinguish true activity from assay artifacts (e.g., fluorescence interference) .

Q. What advanced functionalization strategies exist for position 7 of the pyrazolo[1,5-a]pyrimidine core?

  • Arylation : Suzuki coupling with substituted boronic acids introduces diverse aryl groups .
  • Amination : React 7-chloro intermediates with amines (e.g., 3-picolylamine) in acetonitrile under reflux .
  • Formylation : Use Vilsmeier-Haack conditions to install aldehyde groups for further derivatization .

Methodological Notes

  • Data Sources : Structural data from Acta Crystallographica , synthetic protocols from peer-reviewed journals , and biological evaluations from medicinal chemistry studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。